Sniper(brd)-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

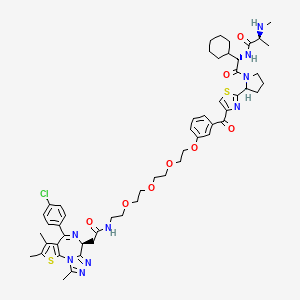

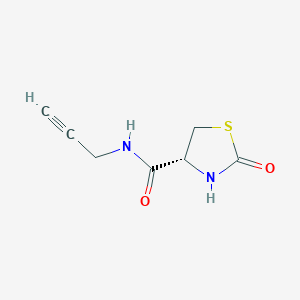

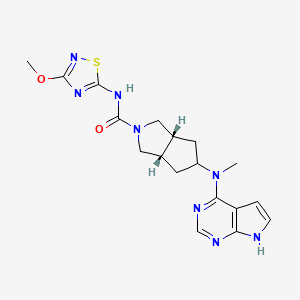

SNIPER(BRD4)-1 is a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of bromodomain-containing protein 4 (BRD4).

Applications De Recherche Scientifique

Targeting Bromodomain-Containing Protein 4 (BRD4) in Cancer Therapy :

- Research has shown that targeting BRD4, a member of the bromodomain and extra terminal domain (BET) protein family, can inhibit basal-like breast cancer (BLBC) cell growth. BRD4 PROTACs like 6b suppress BLBC cell growth by targeting BRD4 for cereblon (CRBN)-mediated ubiquitination and proteasomal degradation, thereby inhibiting the expression of the Krüppel-like factor 5 (KLF5) transcription factor, which is crucial in BLBC. These PROTACs, including SNIPER(brd)-1, have potential as novel therapeutic drugs for BLBC

.

- Research has shown that targeting BRD4, a member of the bromodomain and extra terminal domain (BET) protein family, can inhibit basal-like breast cancer (BLBC) cell growth. BRD4 PROTACs like 6b suppress BLBC cell growth by targeting BRD4 for cereblon (CRBN)-mediated ubiquitination and proteasomal degradation, thereby inhibiting the expression of the Krüppel-like factor 5 (KLF5) transcription factor, which is crucial in BLBC. These PROTACs, including SNIPER(brd)-1, have potential as novel therapeutic drugs for BLBC

Development of New Drug Modalities :

- SNIPER(brd)-1 is part of a class of drugs known as proteolysis-targeting chimeras (PROTACs), which are gaining traction in the pharmaceutical industry. They represent a novel therapeutic modality with the promise to address disease-relevant proteins in ways other strategies cannot. The field of targeted protein degradation (TPD), which includes PROTACs like SNIPER(brd)-1, is rapidly advancing with multiple degrader drugs entering clinical stages

.

- SNIPER(brd)-1 is part of a class of drugs known as proteolysis-targeting chimeras (PROTACs), which are gaining traction in the pharmaceutical industry. They represent a novel therapeutic modality with the promise to address disease-relevant proteins in ways other strategies cannot. The field of targeted protein degradation (TPD), which includes PROTACs like SNIPER(brd)-1, is rapidly advancing with multiple degrader drugs entering clinical stages

Epigenetic Reader Domain Targeting :

Propriétés

IUPAC Name |

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSZRCRCFMYQV-CDYWKMCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66ClN9O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sniper(brd)-1 | |

Q & A

Q1: How does SNIPER(BRD)-1 interact with its targets to induce protein degradation?

A: SNIPER(BRD)-1 is a chimeric molecule composed of two key components: an inhibitor of apoptosis protein (IAP) antagonist derived from LCL-161 and the bromodomain and extra-terminal (BET) inhibitor (+)-JQ-1. [] This structure allows SNIPER(BRD)-1 to bind to both IAPs and its target protein, BRD4. This interaction brings the target protein in close proximity to the IAP, which possesses ubiquitin ligase activity. The IAP then ubiquitinates the target protein, marking it for degradation by the proteasome. Interestingly, SNIPER(BRD)-1 degrades cIAP1 (another IAP) through a different mechanism. The binding of the LCL-161 derivative to cIAP1 alone is sufficient to induce its autoubiquitylation and subsequent degradation. []

Q2: What are the differences in the degradation mechanisms of cIAP1 and XIAP by SNIPER(BRD)-1?

A: The study reveals distinct degradation pathways for cIAP1 and XIAP. SNIPER(BRD)-1 induces cIAP1 degradation through a direct interaction between its LCL-161 derivative component and cIAP1, leading to autoubiquitylation of cIAP1. [] Conversely, XIAP degradation necessitates the formation of a ternary complex involving SNIPER(BRD)-1, XIAP, and BRD4. [] This difference highlights the complexity of SNIPER(BRD)-1's mechanism of action and its ability to engage distinct degradation pathways depending on the target protein.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)

![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)